5-Ethyl-1H-indazole
Description
5-Ethyl-1H-indazole is a heterocyclic organic compound featuring an indazole core substituted with an ethyl group at the 5-position. Indazoles are bicyclic aromatic systems comprising a benzene ring fused to a pyrazole ring, making them pharmacologically significant due to their diverse biological activities. The ethyl substituent at position 5 modulates electronic and steric properties, influencing reactivity, solubility, and interactions with biological targets.
This compound is primarily utilized in research settings, with high purity (>98%) batches available for pharmaceutical and biochemical studies .
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-ethyl-1H-indazole |
InChI |
InChI=1S/C9H10N2/c1-2-7-3-4-9-8(5-7)6-10-11-9/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
YTGIWZVLLCQQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-ethylphenylhydrazine with formic acid. Another method includes the use of transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for indazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Ethyl-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Functional Differences
The biological and physicochemical properties of indazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 5-ethyl-1H-indazole with key analogs:
Table 1: Comparison of this compound and Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
